2-Hydrazinyl-adenosine

GPCR pharmacology Adenosine receptor Radioligand binding

Standard adenosine and common 2-substituted analogs (e.g., 2-Cl) lack the receptor potency and synthetic versatility required for coronary vasodilator programs. 2-Hydrazinyl-adenosine addresses both gaps: • 670-fold higher A2A affinity vs. adenosine (Ki 27 nM vs. 18,100 nM), ensuring robust binding assays. • Hydrazine moiety enables facile hydrazone library synthesis (EC50 < 1 nM vasodilators) unattainable with 2-F/2-I analogs. • 4.5× aqueous solubility advantage (23 g/L) for DMSO-free assays and parenteral formulation development.

Molecular Formula C10H15N7O4
Molecular Weight 297.27 g/mol
Cat. No. B12393694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-adenosine
Molecular FormulaC10H15N7O4
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
InChIInChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5?,6+,9-/m1/s1
InChIKeyBAYFDGKAUSOEIS-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-adenosine Procurement Guide: CAS 15763-11-8 as a Purine Nucleoside Analog and A2A Receptor Agonist Scaffold


2-Hydrazinyl-adenosine (CAS 15763-11-8) is a 2-modified purine nucleoside analog characterized by a hydrazine group at the 2-position of the adenine base . This substitution confers distinct chemical reactivity and biological activity compared to endogenous adenosine . The compound serves as a key synthetic intermediate for producing potent and selective coronary vasodilators [1] and has demonstrated binding affinity at the adenosine A2A receptor (Ki = 27 nM) [2]. Its dual role as both a pharmacologically active ligand and a versatile building block for derivatization underpins its procurement value for medicinal chemistry and cardiovascular research programs.

Target Engagement A2A receptor binding studies with reported nanomolar affinity
Synthetic Utility Hydrazine group enables hydrazone derivatization for vasodilator scaffolds
Aqueous Compatibility Reported improved solubility supports DMSO-free assay formats

Why Substituting 2-Hydrazinyl-adenosine with Other Adenosine Analogs or Nucleoside Derivatives Compromises Experimental Outcomes


Generic substitution of 2-hydrazinyl-adenosine with unmodified adenosine or alternative 2-substituted analogs (e.g., 2-chloroadenosine) is inadvisable due to quantifiable disparities in receptor binding affinity, aqueous solubility, and synthetic utility. While adenosine exhibits an A2A Ki of approximately 18,100 nM [1], 2-hydrazinyl-adenosine achieves a Ki of 27 nM—a ~670-fold improvement in potency that cannot be replicated by simple analogs [2]. Furthermore, 2-chloroadenosine possesses an A2A Ki of 80 nM, representing a 3-fold lower affinity compared to 2-hydrazinyl-adenosine, which directly impacts ligand efficiency in receptor binding assays . Additionally, the hydrazine moiety at the 2-position is uniquely suited for generating hydrazone derivatives under mild conditions, a synthetic versatility not afforded by other 2-substituted nucleosides such as 2-fluoroadenosine or 2-iodoadenosine [3]. These material differences necessitate deliberate, evidence-based procurement to ensure experimental reproducibility and research integrity.

Replacing with adenosine may dramatically reduce A2A binding affinity, altering assay sensitivity and compound consumption requirements.
2-Chloroadenosine or other 2-substituted analogs lack the hydrazine moiety, preventing hydrazone-based synthetic derivatization.
Lower aqueous solubility of unmodified adenosine limits preparation of concentrated, DMSO-free stock solutions for biophysical assays.

Quantitative Differentiation of 2-Hydrazinyl-adenosine: Head-to-Head Comparisons with Adenosine, 2-Chloroadenosine, and CGS 21680


A2A Receptor Binding Affinity: 2-Hydrazinyl-adenosine vs. Adenosine vs. 2-Chloroadenosine

2-Hydrazinyl-adenosine exhibits a binding affinity (Ki) of 27 nM at the human A2A adenosine receptor, measured via radioligand displacement assays [1]. In contrast, the endogenous ligand adenosine demonstrates a Ki of approximately 18,100 nM at the same receptor under comparable assay conditions [2]. The alternative 2-substituted analog 2-chloroadenosine displays an intermediate Ki of 80 nM at A2A . This represents a ~670-fold improvement over adenosine and a 3-fold improvement over 2-chloroadenosine. The enhanced affinity of 2-hydrazinyl-adenosine is directly attributable to the hydrazinyl group at the 2-position, which engages in favorable interactions within the orthosteric binding pocket of the A2A receptor.

A2A Binding Affinity
Head-to-head
2-hydrazinyl-adenosine Ki 27 nM vs adenosine 18,100 nM, 2-chloroadenosine 80 nM
Supports A2A-targeted studies; higher affinity may reduce compound consumption.
Radioligand displacement, recombinant human A2A receptor.
GPCR pharmacology Adenosine receptor Radioligand binding

Synthetic Efficiency: Direct Preparation of 2-Hydrazinyl-adenosine from 2-Chloroadenosine with 94.5% Yield

A patented method for preparing 2-hydrazinyl-adenosine dihydrate achieves a yield of 94.5% with 98.5% purity (HPLC) from 2',3',5'-triacetyl-2-chloroadenosine using hydrazine hydrate in ethanol [1]. In comparison, standard preparation of 2-fluoroadenosine from 2-chloroadenosine via halogen exchange typically yields 70-80% [2], and synthesis of 2-iodoadenosine from 2-chloroadenosine proceeds with yields of 60-75% [3]. The enhanced nucleophilicity of the hydrazine moiety facilitates efficient displacement of the 2-chloro leaving group under mild conditions (80-90°C, 5h), contributing to both higher yield and reduced byproduct formation.

Synthetic Yield
Reported
94.5% (2-hydrazinyl-adenosine) vs 70–80% (2-fluoro) and 60–75% (2-iodo) from 2-chloroadenosine precursor
Higher reported yield may reduce cost per gram for scale-up.
Patent method, 98.5% purity (HPLC), hydrazine hydrate in ethanol.
Nucleoside chemistry Process chemistry Hydrazine substitution

Aqueous Solubility Advantage: 2-Hydrazinyl-adenosine vs. Adenosine

2-Hydrazinyl-adenosine exhibits a calculated aqueous solubility of 23 g/L at 25°C . In contrast, unmodified adenosine has a reported water solubility of 5.1 g/L at 25°C [1]. The introduction of the polar hydrazine group at the 2-position increases hydrogen-bonding capacity (11 H-bond acceptors vs. 8 for adenosine), enhancing aqueous solubility by approximately 4.5-fold. Improved solubility facilitates the preparation of concentrated stock solutions for in vitro assays, reduces the need for organic co-solvents such as DMSO, and broadens the range of buffer systems compatible with experimental workflows.

Aqueous Solubility
Reported
23 g/L (calculated) vs adenosine 5.1 g/L at 25°C
~4.5-fold higher solubility supports DMSO-free formulation contexts.
Calculated (ACD/Labs), water; 11 H-bond acceptors vs 8 for adenosine.
Formulation science Biophysical properties Drug discovery

Functional Selectivity Profile: 2-Hydrazinyl-adenosine as a Balanced A1/A2A Agonist vs. CGS 21680 (A2A-Selective)

2-Hydrazinyl-adenosine has been characterized as a potent agonist for both adenosine A1 and A2A receptor subtypes with high affinity . In functional assays using guinea pig Langendorff heart preparations, derivatives of 2-hydrazinyl-adenosine (e.g., 2-(N'-alkylidenehydrazino)adenosines) produced coronary vasodilation with EC50 values < 1 nM while weakly retarding AV node conduction (negative dromotropic effect) [1]. In contrast, CGS 21680 is a highly selective A2A receptor agonist with minimal A1 activity . This balanced A1/A2A agonism of 2-hydrazinyl-adenosine scaffolds may be advantageous for applications requiring combined negative chronotropic and vasodilatory effects, whereas CGS 21680 is preferred for studies isolating A2A-mediated responses. However, direct quantitative selectivity ratios for the parent 2-hydrazinyl-adenosine are not available; this inference is derived from class-level SAR.

Receptor Selectivity Profile
Class-level inference
Balanced A1/A2A agonist (qualitative) vs CGS 21680 selective A2A
Class-level SAR suggests dual A1/A2A activity; direct parent compound data limited.
Derivative functional data from guinea pig Langendorff heart.
Adenosine receptor Functional selectivity Cardiovascular pharmacology

Optimal Scientific and Industrial Use Cases for 2-Hydrazinyl-adenosine Based on Quantified Differentiation


Synthesis of High-Potency Coronary Vasodilator Hydrazone Derivatives

2-Hydrazinyl-adenosine serves as the preferred starting material for preparing 2-(N'-alkylidenehydrazino)adenosines, a class of compounds with EC50 values < 1 nM for coronary vasodilation in guinea pig Langendorff heart preparations [1]. The hydrazine moiety reacts efficiently with aliphatic aldehydes and ketones under mild conditions (room temperature or refluxing methanol) to yield hydrazones in good yields [1]. Alternative nucleosides lacking the 2-hydrazinyl group (e.g., adenosine, 2-chloroadenosine) cannot undergo this transformation, making 2-hydrazinyl-adenosine irreplaceable for this synthetic route.

A2A Adenosine Receptor Radioligand Binding Assays Requiring High-Affinity Ligands

With a Ki of 27 nM at the human A2A receptor [2], 2-hydrazinyl-adenosine is a suitable reference compound or starting scaffold for developing A2A-targeted probes. Its 670-fold higher affinity compared to endogenous adenosine (Ki = 18,100 nM) [3] ensures robust displacement curves and reliable determination of binding constants for novel ligands. Researchers studying A2A receptor pharmacology can use 2-hydrazinyl-adenosine as a comparator to benchmark the potency of new chemical entities.

Biophysical and Formulation Studies Benefiting from Enhanced Aqueous Solubility

2-Hydrazinyl-adenosine's aqueous solubility of 23 g/L (25°C) is 4.5-fold higher than adenosine (5.1 g/L) [4]. This property makes it advantageous for preparing high-concentration stock solutions for in vitro experiments without DMSO, for conducting isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) studies in aqueous buffers, and for developing parenteral formulations in preclinical cardiovascular models. Laboratories seeking to minimize organic solvent artifacts should prioritize this compound over less soluble adenosine analogs.

Cost-Effective Large-Scale Synthesis for Derivative Libraries

The patented preparation method yielding 94.5% of 2-hydrazinyl-adenosine dihydrate with 98.5% purity [5] makes it an economically viable building block for generating diverse compound libraries. Compared to 2-fluoroadenosine (70-80% yield) or 2-iodoadenosine (60-75% yield) [6], the higher efficiency of 2-hydrazinyl-adenosine synthesis reduces raw material costs and purification burden, particularly important for medicinal chemistry groups synthesizing 50-100 analogs for SAR exploration.

Application
Selection Property
Validation Focus
Hydrazone derivative synthesis
Hydrazine-dependent derivatization
Hydrazone formation and purity
A2A receptor radioligand binding studies
Reported high-affinity A2A binding
Displacement assay sensitivity
Aqueous assay and formulation studies
Enhanced aqueous solubility context
DMSO-free stock preparation, SPR/ITC compatibility
Derivative library synthesis
High synthetic yield and purity
Scalability and cost efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazinyl-adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.